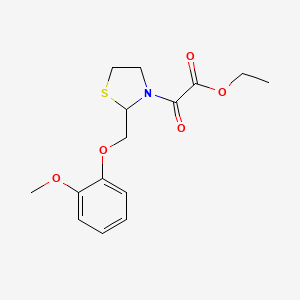
Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate is a complex organic compound with a unique structure that combines several functional groups, including an ester, ether, and thiazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(2-methoxyphenoxy)acetate . This intermediate is then reacted with thiazolidine-2,4-dione under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like xylene and catalysts may be employed to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The ester and ether groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
- Ethyl 4-((4-formyl-2-methoxyphenoxy)methyl)benzoate
- 2-(4-Formyl-2-methoxyphenoxy)-N-methylacetamide
Uniqueness
Ethyl 2-((2-methoxyphenoxy)methyl)-alpha-oxo-3-thiazolidineacetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
103182-22-5 |
|---|---|
Fórmula molecular |
C15H19NO5S |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
ethyl 2-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoacetate |
InChI |
InChI=1S/C15H19NO5S/c1-3-20-15(18)14(17)16-8-9-22-13(16)10-21-12-7-5-4-6-11(12)19-2/h4-7,13H,3,8-10H2,1-2H3 |
Clave InChI |
RZPQORQNKKOEJC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)N1CCSC1COC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



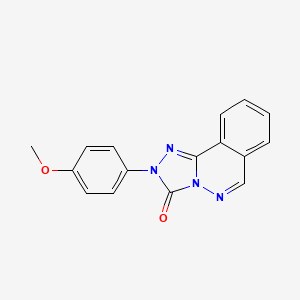

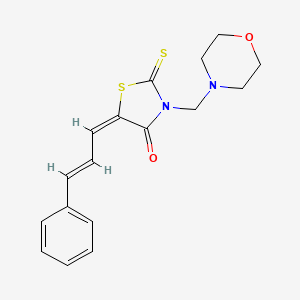
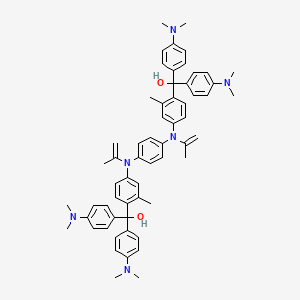


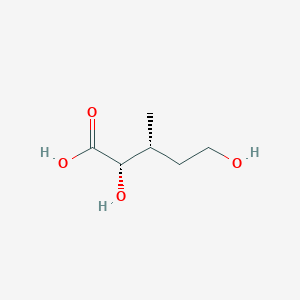
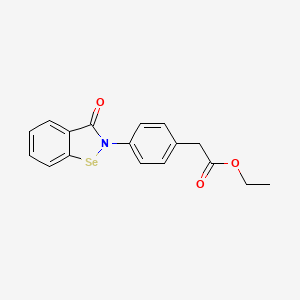


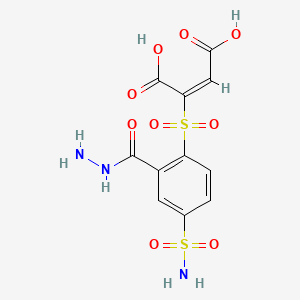
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2-hydroxypropanoate](/img/structure/B12723452.png)

